2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine
Description
2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine is a fluorinated aromatic ethylamine derivative characterized by a benzo[1,3]dioxol (methylenedioxyphenyl) core substituted with two fluorine atoms at the 2-position and an ethylamine side chain at the 5-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, notably in the preparation of pyrimidine derivatives (e.g., (6-chloro-2-methoxy-pyrimidin-4-yl)-[2-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-ethyl]-amine) via nucleophilic substitution reactions under reflux conditions with ethanol and sodium bicarbonate .
Properties
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5H,3-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMABRJZFQHALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCN)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with ethylamine. The reaction is generally carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation . The reaction can be catalyzed by palladium-based catalysts, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), in the presence of a base like cesium carbonate (Cs2CO3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atoms in the benzo[1,3]dioxole ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or iodine (I2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the benzo[1,3]dioxole ring.
Scientific Research Applications
2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways . The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets. Additionally, its benzo[1,3]dioxole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Structural and Functional Group Variations
The benzo[1,3]dioxol scaffold is common in medicinal chemistry, with substituents and side chains dictating pharmacological and physicochemical properties. Key analogs include:
Key Observations :
- Fluorine Substitution : The 2,2-difluoro group enhances metabolic stability and electronic effects compared to nitro or bromo substituents, which may increase reactivity in electrophilic substitutions .
- Side Chain Diversity : Ethylamine derivatives (e.g., target compound) exhibit nucleophilic reactivity suitable for coupling with heterocycles (e.g., pyrimidines), whereas carboxylic acid derivatives (e.g., cyclopropane analog) are used in drug synthesis .
Comparative Challenges :
Physicochemical Properties
| Property | 2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine | 6-Nitrobenzo[1,3]dioxol Derivatives | MDPEA |
|---|---|---|---|
| Molecular Weight (g/mol) | ~243 (hydrochloride salt) | ~300–350 | ~165 |
| Solubility | Moderate in polar solvents (ethanol, DMF) | Low (non-polar solvents) | High in water |
| Stability | Stable under inert conditions | Sensitive to reduction (nitro group) | Air-sensitive |
Notes: Fluorination improves thermal and oxidative stability compared to nitro analogs .
Biological Activity
2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine is an organic compound characterized by its unique molecular structure, which includes a benzo[1,3]dioxole ring with two fluorine substituents and an ethylamine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and drug development.
- Molecular Formula : C9H9F2NO2
- Molecular Weight : 201.17 g/mol
- CAS Number : 278183-65-6
- Boiling Point : 231.3 ± 40.0 °C (predicted)
- Density : 1.36 ± 0.1 g/cm³ (predicted)
Research indicates that compounds similar to 2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine may interact with various cellular targets, influencing cell growth and proliferation. Notably, it has been suggested that such compounds can inhibit transport-associated phosphorylation of glucose, which is crucial for cellular energy metabolism. This inhibition could lead to reduced mycelial growth and disrupted osmotic signal transduction pathways .
Anticancer Properties
Studies have shown that derivatives of compounds containing the benzo[1,3]dioxole moiety exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, the incorporation of the ethylamine group enhances solubility and reactivity, potentially increasing the compound's efficacy against various cancer cell lines.
Case Studies and Research Findings
-
Inhibition of Kinases : A series of benzimidazole–dioxoisoindoline conjugates were synthesized and tested for their inhibitory activity against VEGFR-2 and FGFR-1. These studies highlighted the importance of structural modifications on biological activity. While not directly involving 2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine, they provide insights into how similar structures can be optimized for enhanced anticancer activity .
Compound ID % Inhibition of VEGFR-2 % Inhibition of FGFR-1 8l 87.61 ± 5.18 84.20 ± 7.43 8m 80.69 ± 6.41 76.83 ± 5.06 Sorafenib 99.63 ± 7.89 92.37 ± 3.84 - Cell Cycle Arrest : Compounds similar to those derived from benzo[1,3]dioxole have shown the ability to induce cell cycle arrest at the G2/M phase in MCF7 breast cancer cells, suggesting a mechanism by which these compounds could exert their antiproliferative effects .
Pharmacokinetics
The pharmacokinetic profile of compounds like 2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine is crucial for understanding their therapeutic potential:
- Absorption : Enhanced solubility due to the ethylamine group may improve bioavailability.
- Distribution : The unique electronic properties imparted by the difluoro substitution may influence tissue distribution.
- Metabolism : The stability conferred by the difluoro substituents suggests resistance to metabolic degradation.
Applications in Medicinal Chemistry
Due to its structural characteristics and observed biological activities, this compound is being explored as a potential pharmacophore in drug design aimed at developing novel anticancer and antiviral agents. Its unique properties make it suitable for further research into advanced materials and biological studies involving macromolecules like proteins and nucleic acids .
Q & A
Q. What are the common synthetic routes for 2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine?
- Methodological Answer : The compound is typically synthesized via coupling reactions. For example:
- Step 1 : Reacting 2-(benzo[d][1,3]dioxol-5-yl)propanoic acid with tert-butyl hydroxycarbamate using dicyclohexylcarbodiimide (DCC) as a coupling agent in chloroform, followed by purification via silica gel chromatography (EtOAc/hexane) .
- Step 2 : Ethylamine derivatives can be prepared by reacting benzo[1,3]dioxole precursors with acid chlorides in the presence of triethylamine, followed by NaHCO₃ washing and solvent evaporation .
- Alternative route : Umpolung strategies using cyanide ion promoters, as demonstrated in the synthesis of (E)-N,N'-bis(2-(benzo[d][1,3]dioxol-5-yl)ethyl)formamidine .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the ethylamine backbone and difluorobenzodioxole moiety. For example, ¹H NMR in CDCl₃ resolves methylene protons adjacent to the amine group .
- Mass spectrometry (MS) : LC-HRMS (e.g., [M+H]⁺ = 467.1652) validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups like C-F stretches (~1100–1250 cm⁻¹) and amine N-H vibrations .
Q. How is the molecular structure confirmed via X-ray crystallography?
- Methodological Answer :
- Crystal growth : Slow evaporation from solvents like chloroform or ethyl acetate.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and resolving disorder in the difluoro-benzodioxole ring .
Advanced Research Questions
Q. How can coupling efficiency be optimized in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂/XPhos) enhance cross-coupling reactions, as shown in furo[3,2-b]pyridine syntheses (yield: 60–70%) .
- Temperature control : Heating to 100°C in dioxane/water mixtures improves Suzuki-Miyaura coupling yields .
- Purification : High-performance liquid chromatography (HPLC) or automated flash chromatography minimizes byproduct contamination .
Q. How are intermolecular interactions analyzed in crystal structures of derivatives?
- Methodological Answer :
- Mercury CSD : Use the Materials Module to identify π-π stacking (3.5–4.0 Å) or hydrogen-bonding motifs (e.g., N-H⋯O) between the ethylamine group and adjacent molecules .
- Packing similarity calculations : Compare unit cell parameters (e.g., space group P2₁/c) to detect polymorphism in solid forms .
Q. What experimental strategies resolve contradictions in biological activity data?
- Methodological Answer :
- Dose-response assays : Test compound concentrations (1 nM–10 µM) in FAAH inhibition studies to validate IC₅₀ values .
- Control experiments : Include reference inhibitors (e.g., URB597) to confirm target specificity .
- Metabolic stability tests : Use liver microsomes to assess cytochrome P450 interactions, which may explain variability in in vivo efficacy .
Q. How are anticonvulsant activity profiles evaluated methodologically?
- Methodological Answer :
- In vitro models : Patch-clamp assays on GABAₐ receptors to measure chloride ion flux .
- In vivo models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents, with ED₅₀ calculations .
- SAR analysis : Modify the ethylamine side chain (e.g., tert-butyl vs. cyclopropyl groups) to correlate structure with seizure threshold modulation .
Data Analysis and Troubleshooting
Q. How can discrepancies in crystallographic refinement be addressed?
- Methodological Answer :
- Disorder modeling : Split occupancy refinement for overlapping fluorine atoms in the benzodioxole ring using SHELXL .
- Twinned data : Apply Hooft y parameters in SHELXL to correct for pseudo-merohedral twinning .
Q. What methods validate purity and stability under storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
